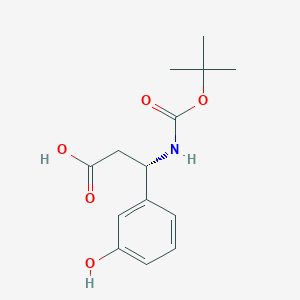

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Beschreibung

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Eigenschaften

IUPAC Name |

(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426615 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-79-8 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and Protection

- The synthesis begins with (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid or a closely related amino acid derivative.

- The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate.

- This step yields the Boc-protected amino acid, preventing unwanted side reactions on the amino group during further synthetic steps.

Incorporation of the Hydroxyphenyl Group

- The 3-hydroxyphenyl substituent is introduced either by direct use of 3-hydroxyphenylalanine derivatives or by functionalization reactions such as selective aromatic substitution or coupling reactions.

- The hydroxy group on the phenyl ring is preserved to maintain the compound’s reactivity and biological relevance.

Purification and Isolation

- After completion of the reaction, the compound is purified typically by crystallization or chromatographic techniques.

- The purified product is characterized by various spectroscopic methods (NMR, IR, MS) to confirm structure and stereochemistry.

Research Findings and Optimization Notes

- The Boc protecting group is critical for stabilizing the amino functionality during synthesis and subsequent peptide coupling reactions.

- Maintaining low temperatures and controlled pH during the Boc protection step minimizes racemization.

- Ultrasonic treatment and careful solvent selection improve dissolution and handling for formulation and further synthetic transformations.

- The stereochemistry at the chiral center is preserved by using enantiomerically pure starting materials and avoiding harsh reaction conditions.

Summary Table of Preparation Parameters

| Preparation Step | Conditions / Reagents | Notes / Outcomes |

|---|---|---|

| Starting Material | (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid | Chiral purity critical |

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., Et3N) | Mild conditions, avoid racemization |

| Hydroxyphenyl Incorporation | From precursor or aromatic substitution | Preserve phenolic OH group |

| Purification | Crystallization, chromatography | Confirm purity and stereochemistry by spectroscopy |

| Solubility Enhancement | DMSO, PEG300, Tween 80, ultrasonic bath | For stock solution preparation |

| Storage | -80°C (up to 6 months), -20°C (up to 1 month) | Avoid repeated freeze-thaw cycles |

Representative Spectroscopic and Analytical Data

- Molecular formula: C14H19NO5

- Molecular weight: 281.3 g/mol

- Confirmed by NMR, IR, and Mass Spectrometry

- Optical rotation: [α]D = -43 ± 3º (in ethanol at 25°C)

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the synthesis of biologically active compounds. Its structural features allow it to serve as a versatile building block in the creation of peptide-based drugs. The tert-butoxycarbonyl (Boc) group provides protection for the amino group, facilitating selective reactions during peptide synthesis.

Case Studies

- Peptide Synthesis : Research has demonstrated the effectiveness of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid in synthesizing cyclic peptides that exhibit enhanced biological activity and stability compared to their linear counterparts. For instance, studies have shown that incorporating this amino acid into peptide sequences can improve binding affinity to target proteins, which is crucial for drug efficacy.

Organic Synthesis

Beyond pharmaceuticals, this compound plays a significant role in organic synthesis as a chiral auxiliary. Its ability to induce chirality in synthetic reactions makes it valuable for developing other chiral compounds.

Applications in Organic Chemistry

- Chiral Catalysis : The compound can be used to create chiral catalysts that facilitate asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds more efficiently.

- Synthesis of Natural Products : Researchers have employed this amino acid derivative in the total synthesis of various natural products, demonstrating its utility in complex organic transformations.

Material Science

In material science, this compound is investigated for its potential applications in creating functional materials. The hydroxyl group on the phenyl ring can engage in hydrogen bonding interactions, which is beneficial for designing materials with specific properties.

Research Insights

- Polymer Development : Studies indicate that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.

Analytical Chemistry

The compound is also used in analytical chemistry as a standard reference material for developing analytical methods such as high-performance liquid chromatography (HPLC). Its well-defined properties allow researchers to calibrate instruments and validate methods effectively.

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The hydroxyl group on the phenyl ring can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group in a different position on the phenyl ring, affecting its reactivity and binding properties.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group on the phenyl ring. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .

Biologische Aktivität

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, commonly referred to as Boc-3-(3-hydroxyphenyl)alanine, is a derivative of phenylalanine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 499995-79-8

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the 3-hydroxyphenyl moiety. This synthetic approach allows for the selective modification of the amino acid structure while maintaining its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focused on dual inhibitors of malate dehydrogenase (MDH1/2), which are implicated in cancer metabolism, demonstrated that modifications on phenylalanine derivatives could enhance inhibitory activity against these enzymes. The study reported IC50 values indicating effective inhibition at micromolar concentrations, suggesting potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, it has been shown to suppress hypoxia-induced expression of CD73 in lung cancer cells, thereby inhibiting adenosinergic pathways that promote tumor growth and immune evasion .

Study on MDH Inhibition

A recent study evaluated a series of phenylalanine derivatives for their ability to inhibit MDH enzymes. The compound was found to have a moderate inhibitory effect with IC50 values ranging from 1.5 μM to over 5 μM depending on structural modifications. The results highlighted the importance of specific substitutions on the phenyl ring for enhancing biological activity .

CD73 Expression Suppression

Another significant finding was the compound's role in downregulating CD73 expression under hypoxic conditions in A549 lung cancer cells. The study utilized ELISA techniques to quantify CD73 levels and confirmed that this compound effectively reduced CD73 levels in a dose-dependent manner, thus supporting its potential as an immunotherapeutic agent .

Data Tables

| Compound | IC50 (μM) | Target | Biological Activity |

|---|---|---|---|

| (S)-Boc-Phe | 1.5 | MDH1 | Moderate inhibition |

| (S)-Boc-Phe | >5 | MDH2 | Loss of activity with certain substitutions |

| (S)-Boc-Phe | <1.0 | CD73 | Significant suppression under hypoxia |

Q & A

Q. Table 1. Key Stability Parameters

| Condition | Degradation Rate (k, day⁻¹) | Half-Life (Days) |

|---|---|---|

| pH 7.4, 25°C | 0.002 | 346 |

| pH 2.0, 25°C | 0.098 | 7.1 |

| pH 10.0, 25°C | 0.045 | 15.4 |

| 40°C, anhydrous DMSO | 0.001 | 693 |

Source : Derived from accelerated stability studies .

Q. Table 2. Chiral HPLC Conditions

| Column | Mobile Phase | Retention Time (S-enantiomer) |

|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 12.3 min |

| Chiralpak IB | Hexane:EtOH (85:15) | 14.7 min |

Source : Experimental data from enantiomeric separation trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.